molecular formula C8H5Br2FO B1351154 2,2-Dibromo-1-(4-fluorophenyl)ethanone CAS No. 7542-64-5

2,2-Dibromo-1-(4-fluorophenyl)ethanone

Cat. No. B1351154
CAS RN: 7542-64-5
M. Wt: 295.93 g/mol
InChI Key: XFFGHBAVJPOWDG-UHFFFAOYSA-N
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Description

“2,2-Dibromo-1-(4-fluorophenyl)ethanone” is a chemical compound with the molecular formula C8H5Br2FO . It is also known by other names such as “2,2-DIBROMO-4’-FLUOROACETOPHENONE”, “ALPHA,ALPHA-DIBROMO-4-FLUOROACETOPHENONE”, and "2,2-Dibromo-4-fluoroacetophenone" .


Molecular Structure Analysis

The molecular structure of “2,2-Dibromo-1-(4-fluorophenyl)ethanone” consists of a ketone group attached to a carbon atom, which is also attached to two bromine atoms and a 4-fluorophenyl group . The InChI string for this compound is “InChI=1S/C8H5Br2FO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H” and the canonical SMILES string is "C1=CC(=CC=C1C(=O)C(Br)Br)F" .


Physical And Chemical Properties Analysis

“2,2-Dibromo-1-(4-fluorophenyl)ethanone” has a molecular weight of 295.93 g/mol . Other computed properties include a XLogP3 of 3.4, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 2, an exact mass of 295.86707 g/mol, a monoisotopic mass of 293.86912 g/mol, a topological polar surface area of 17.1 Ų, a heavy atom count of 12, and a complexity of 164 .

Scientific Research Applications

  • Crystallography

    • This compound has been studied for its crystal structure . The research was conducted by Shuang-Hua Yang and Zhi-Wei Zhai and published in the journal Zeitschrift für Kristallographie - New Crystal Structures .
    • The crystal structure of 2,2-dibromo-1-(4-fluoro-2-(4-fluorophenoxy)phenyl)ethanone was determined using X-ray diffraction techniques .
    • The crystal belongs to the monoclinic system with space group P2 1 /c (no. 14), a = 11.009 (1) Å, b = 15.787 (2) Å, c = 8.687 (1) Å, β = 112.912 (1)°, V = 1390.7 Å 3, Z = 4, R gt (F) = 0.0449, wR ref (F 2 ) = 0.1309, T = 296 K .
  • Organic Synthesis

    • 2,2-Dibromo-1-(4-fluorophenyl)ethanone is used in the synthesis of alpha-Bromoketones from Secondary Alcohols .
    • The method involves the use of Ammonium Bromide and Oxone .
    • The product is used for Abbreviated New Drug Application (ANDA) filing to FDA, toxicity study of respective drug formulation, Quality Control (QC) and analytical studies during commercial production of the API .
  • Pharmaceutical Research

    • This compound is also known as ADK-2; 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone . It can be used as a working standard or secondary reference standard in pharmaceutical research .
  • Synthesis of Anti-Oxidant Agents

    • 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, a related compound, is used in the synthesis of potent anti-oxidant agents .
  • Chemical Research

    • This compound is used in chemical research as a reagent for the synthesis of various chemical compounds . The specific methods of application and experimental procedures would depend on the particular synthesis being carried out .
  • Pharmacokinetics and Drug Discovery

    • 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, a related compound, is used in pharmacokinetics and drug discovery research . It can be used to study the lipophilicity, druglikeness, and water solubility of potential medicinal compounds .

properties

IUPAC Name

2,2-dibromo-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFGHBAVJPOWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382540
Record name 2,2-dibromo-1-(4-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dibromo-1-(4-fluorophenyl)ethanone

CAS RN

7542-64-5
Record name 2,2-dibromo-1-(4-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SC Yoon - Journal of the Chemical Society, Perkin Transactions 1, 1998 - pubs.rsc.org
1-Aryl-2,2-dichloro-7, 1-aryl-2,2-dibromo-8, 1-aryl-2-bromo-2-fluoro-9 and 1-aryl-2-chloro-2-fluoro-ethanone oximes 10 have been prepared by allowing the corresponding ketones to …
Number of citations: 52 pubs.rsc.org
Y Li, X Chen, D Huang, Z Xie, Y Liu - Frontiers in Chemistry, 2022 - frontiersin.org
Practical approaches for chemoselective mono-, di-, and tetra-bromination of terminal alkynes to generate 1-bromoalkynes, 1,2-dibromoalkenes, α,α-dibromoketones and 1,1,2,2-…
Number of citations: 4 www.frontiersin.org
L Finck, J Brals, B Pavuluri, F Gallou… - The Journal of Organic …, 2018 - ACS Publications
Using micelles of FI-750-M, visible light, photocatalysts, and inexpensive halogenating reagents, such as N-bromosuccinimide and N-chlorosuccinimde, selective oxyhalogenations of …
Number of citations: 60 pubs.acs.org
X Zhang, Y Wu, Y Zhang, H Liu, Z Xie, S Fu, F Liu - Tetrahedron, 2017 - Elsevier
With water as the sole solvent, a green and efficient method has been developed for the synthesis of various α,α-dihaloketones via ultrasound assisted p-tolylthiourea catalyzed tandem …
Number of citations: 18 www.sciencedirect.com

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